molecular formula C19H13ClFN3O2 B2934410 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 1260713-36-7

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one

Cat. No. B2934410
CAS RN: 1260713-36-7
M. Wt: 369.78
InChI Key: XIKRTSHNZZSEHC-UHFFFAOYSA-N
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Description

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have potential applications in a range of scientific fields.

Scientific Research Applications

Synthesis and Characterization

  • Novel quinazolinone derivatives, including those with chlorophenyl and fluoroquinolinone structures, have been synthesized and characterized for potential anti-inflammatory and analgesic activities. The compounds were screened for their efficacy in models related to these biological effects (Farag et al., 2012).
  • A series of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives were synthesized and characterized, demonstrating antibacterial activity against various strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, highlighting their potential as antimicrobial agents (Desai & Dodiya, 2014).
  • The creation of dimeric 2-(2-chlorophenyl)-quinazolin-4-ones showed promising antimicrobial properties, indicating the potential for these compounds in the development of new antibacterial and antifungal therapies (Desai et al., 2011).

Antimicrobial Activity

  • Synthesized compounds with quinoline-oxadiazole–based azetidinone derivatives were screened for antimicrobial activity, showing significant correlations against strains like E. coli and S. aureus, suggesting potential for therapeutic applications (Dodiya et al., 2012).

Anticancer Potential

  • A novel series of compounds combining quinazolinone and 1,3,4-oxadiazole structures were evaluated for cytotoxic effects against cancer cell lines such as MCF-7 and HeLa, revealing certain derivatives with notable cytotoxic activity, indicating their potential as anticancer agents (Hassanzadeh et al., 2019).

Broad Spectrum Antimicrobial Potency

  • Research into new quinoline based derivatives has shown that these compounds possess broad spectrum antimicrobial potency, suggesting their utility in combating various bacterial and fungal infections (Desai et al., 2012).

properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O2/c1-2-24-10-15(17(25)14-9-13(21)7-8-16(14)24)19-22-18(23-26-19)11-3-5-12(20)6-4-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKRTSHNZZSEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one

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